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molecular formula C14H13ClN4 B1352015 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-33-7

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1352015
M. Wt: 272.73 g/mol
InChI Key: LKOSOWWRMRDJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04229453

Procedure details

15 g (0.06 mol) of 2-amino-1-(4-chlorophenyl)-3-cyano-4,5-dimethylpyrrole in 100 ml of formamide, 30 ml of dimethylformamide and 15 ml of concentrated formic acid are heated under reflux for 7 hours. The crystals which precipitate on cooling are washed with water and recrystallised from ethanolic potassium hydroxide solution. Melting point: 250° C., yield: 13 g (79% of theory).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].[CH:18]([NH2:20])=O>CN(C)C=O.C(O)=O>[NH2:8][C:7]1[C:6]2[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]([C:11]3[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=3)[C:2]=2[N:1]=[CH:18][N:20]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1N(C(=C(C1C#N)C)C)C1=CC=C(C=C1)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The crystals which precipitate
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
WASH
Type
WASH
Details
are washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanolic potassium hydroxide solution

Outcomes

Product
Name
Type
Smiles
NC=1C2=C(N=CN1)N(C(=C2C)C)C2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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